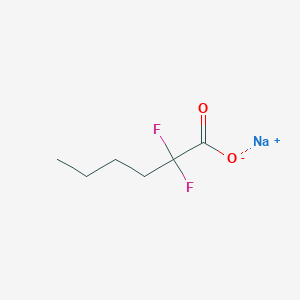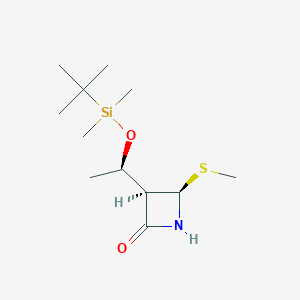
Sodium 2,2-difluorohexanoate
Overview
Description
Scientific Research Applications
1. Sodium-ion Battery Applications
- Electrolyte for Sodium-ion Batteries : Sodium-difluoro(oxalato)borate (NaDFOB) has been synthesized and studied for its potential as an electrolyte salt in Na-ion batteries. It demonstrates excellent reversible capacity and high rate capability, along with good compatibility with common solvents used in Na-ion batteries. NaDFOB is stable and generates no toxic products when exposed to air and water, making it suitable for high-performance electrolytes in emerging Na-ion batteries (Chen et al., 2015).
2. Solar Energy Applications
- Improvement of Solar Cells : Sodium is often used in synthesizing kesterite thin films to enhance solar cell performance. Sodium's influence on grain growth and morphology is significant, and its addition to vacuum-processed Cu2ZnSnSe4 absorbers has shown increased acceptor concentration, leading to improved open-circuit voltage and fill factor in solar cells (Andres et al., 2018).
3. Nuclear Reactor Coolants
- Coolant in Fast Breeder Nuclear Reactors : Sodium is used as a coolant in fast breeder nuclear reactors due to its excellent heat transport properties and chemical reactivity. Research and development in sodium technology have been significant, especially in the context of its application in liquid form at high temperatures for cooling purposes in nuclear reactors (Rajan, 2021).
4. Chemical Synthesis
- Lactone Aminolysis : Sodium 2-ethylhexanoate (NaEH) has been identified as an effective base and catalyst in the aminolysis of various lactones, offering a mild and general method applicable to acid/base-sensitive substrates (Liu et al., 2001).
5. Material Synthesis
- Synthesis of Sodium Fluoride : Research on sodium hexa-fluorosilicate (Na2SiF6) has suggested its potential as a precursor in the synthesis of fluoride and silicon-based materials. Its chemical purity and thermal behavior make it a reliable material for various industrial applications (Arianpour et al., 2020).
6. Surfactant Research
- Novel Fluorinated Surfactants : Research on novel fluorinated analogues of sodium bis(2-ethylhexyl) sulfosuccinate surfactants has provided insights into their phase behavior in supercritical carbon dioxide, which is beneficial for the formation of microemulsions and nanoparticles (Liu et al., 2006).
7. Degradability Studies
- Degradability of Sodium p-perfluorous Nonenoxybenzene Sulfonate : Sodium p-perfluorous nonenoxybenzene sulfonate (OBS) has been studied for its degradability, demonstrating that, unlike other perfluorinated chemicals, OBS can be decomposed by UV/H2O2 or UV systems, highlighting its potential for environmentally friendly applications (Bao et al., 2017).
Future Directions
Mechanism of Action
Target of Action
Based on its structural similarity to other sodium-glucose cotransporter 2 (sglt2) inhibitors , it is plausible that it may also target SGLT2. SGLT2 is a protein expressed in the proximal renal tubules and is responsible for the majority of the reabsorption of filtered glucose from the tubular lumen .
Biochemical Pathways
If it acts similarly to other sglt2 inhibitors, it would primarily affect the glucose reabsorption pathway in the kidneys . By inhibiting SGLT2, it could disrupt the normal reabsorption of glucose, leading to increased glucose excretion in the urine and decreased blood glucose levels.
Pharmacokinetics
Based on the pharmacokinetics of similar compounds, we can infer that it might be readily absorbed with a half-life of approximately 21-30 hours . The plasma exposure of the compound might increase in a dose-dependent manner .
Result of Action
If it acts as an sglt2 inhibitor, it would likely result in decreased blood glucose levels by increasing urinary glucose excretion . This could potentially be beneficial for the treatment of conditions like type 2 diabetes mellitus.
Biochemical Analysis
Biochemical Properties
Sodium 2,2-difluorohexanoate plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. One of the key interactions is with enzymes involved in metabolic pathways, where it can act as a substrate or inhibitor. For instance, it may interact with enzymes that catalyze oxidation-reduction reactions, influencing the overall metabolic flux. The nature of these interactions can vary, but they often involve binding to the active site of the enzyme, leading to either activation or inhibition of the enzyme’s activity .
Cellular Effects
This compound has notable effects on various types of cells and cellular processes. It can influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it may alter the expression of genes involved in metabolic pathways, leading to changes in the levels of specific metabolites. Additionally, it can impact cell signaling pathways by modulating the activity of key signaling molecules, thereby affecting cellular responses to external stimuli .
Molecular Mechanism
The molecular mechanism of action of this compound involves several key processes. At the molecular level, it can bind to specific biomolecules, such as enzymes or receptors, leading to changes in their activity. This binding can result in enzyme inhibition or activation, depending on the nature of the interaction. Additionally, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins, thereby modulating the transcription of specific genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. Its stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that this compound can remain stable under certain conditions, but it may degrade over time, leading to changes in its biochemical activity. Long-term exposure to this compound in in vitro or in vivo studies has shown that it can have lasting effects on cellular function, including alterations in metabolic pathways and gene expression .
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models. At low doses, it may have minimal effects on cellular function, while at higher doses, it can lead to significant changes in metabolic pathways and gene expression. Threshold effects have been observed, where a certain dosage is required to elicit a measurable response. Additionally, high doses of this compound can result in toxic or adverse effects, including cellular damage and disruption of normal cellular processes .
Metabolic Pathways
This compound is involved in several metabolic pathways. It can interact with enzymes and cofactors that play a role in these pathways, influencing the overall metabolic flux. For example, it may be involved in oxidation-reduction reactions, where it acts as a substrate or inhibitor of specific enzymes. These interactions can lead to changes in the levels of metabolites and affect the overall metabolic balance within the cell .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its biochemical activity. It can be transported across cell membranes by specific transporters or binding proteins, which facilitate its uptake and distribution within the cell. Once inside the cell, this compound can localize to specific compartments or organelles, where it exerts its biochemical effects. The localization and accumulation of this compound can influence its activity and function within the cell .
Subcellular Localization
This compound exhibits specific subcellular localization, which can affect its activity and function. It may be directed to particular compartments or organelles within the cell through targeting signals or post-translational modifications. For instance, it may localize to the mitochondria, where it can influence mitochondrial function and energy metabolism. The subcellular localization of this compound is essential for its role in various biochemical processes .
Properties
IUPAC Name |
sodium;2,2-difluorohexanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10F2O2.Na/c1-2-3-4-6(7,8)5(9)10;/h2-4H2,1H3,(H,9,10);/q;+1/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZVLOZXYHMQMIH-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(C(=O)[O-])(F)F.[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9F2NaO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![potassium [4-(9H-carbazol-9-yl)phenyl]trifluoroboranuide](/img/structure/B1404708.png)
![tert-butyl 4-{5H,6H,7H,8H,9H-[1,2,4]triazolo[4,3-a]azepin-3-yl}piperidine-1-carboxylate](/img/structure/B1404710.png)


![tert-butyl N-[(5S)-5-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-5-[methoxy(methyl)carbamoyl]pentyl]carbamate](/img/structure/B1404715.png)
![[1-(3-Pyrazin-2-yl-1,2,4-oxadiazol-5-yl)cyclohexyl]amine dihydrochloride](/img/structure/B1404716.png)
![4-Oxo-2-phenyl-4,5-dihydropyrazolo[1,5-a]pyrazine-3-carbaldehyde](/img/structure/B1404717.png)




![1-N-[2-(dimethylamino)ethyl]-4-nitrobenzene-1,3-diamine](/img/structure/B1404728.png)
